N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine
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Overview
Description
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine: is a chemical compound that features a piperidine ring substituted with a dimethylamino group and a methylpyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylamino Group: This can be achieved through nucleophilic substitution reactions where a dimethylamine source reacts with a suitable leaving group on the piperidine ring.
Attachment of the Methylpyrazinyl Group: This step involves the coupling of the piperidine derivative with a methylpyrazine compound, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurological pathways.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
N,N-dimethyl-5-(2-methyl-6-(5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide: Another compound with a pyrazine ring, used as a glucokinase activator.
Piperidine Derivatives: Various piperidine derivatives with different substituents, widely used in pharmaceuticals.
Uniqueness: N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a methylpyrazinyl group makes it a versatile scaffold for further functionalization and application in diverse fields.
Properties
IUPAC Name |
N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10-8-13-9-12(14-10)16-6-4-11(5-7-16)15(2)3/h8-9,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVWBBIFDGNWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC(CC2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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